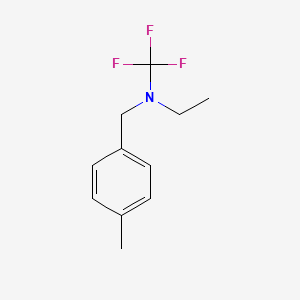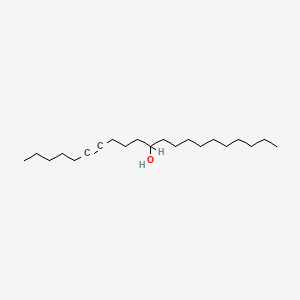
6-Heneicosyn-11-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Heneicosyn-11-ol is an organic compound with the chemical formula C21H40O. It is a long-chain alcohol that appears as a white crystalline solid or waxy substance. This compound is characterized by its low solubility in water but high solubility in many organic solvents .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One common method for synthesizing 6-Heneicosyn-11-ol involves a dehydrogenation reaction. This process typically includes reacting the corresponding alcohol or ketone with an appropriate reducing agent .
Industrial Production Methods: Industrial production of this compound often involves large-scale dehydrogenation processes. The reaction conditions are carefully controlled to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 6-Heneicosyn-11-ol can undergo various chemical reactions, including:
Oxidation: This reaction typically involves converting the alcohol group to a carbonyl group.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields ketones or aldehydes, while reduction can produce various alcohol derivatives .
Applications De Recherche Scientifique
6-Heneicosyn-11-ol has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of other complex organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Mécanisme D'action
The mechanism of action of 6-Heneicosyn-11-ol involves its interaction with specific molecular targets and pathways. The compound can modulate the activity of enzymes and receptors, leading to various biological effects. Detailed studies are required to fully elucidate its mechanism of action .
Comparaison Avec Des Composés Similaires
Heneicosane: A straight-chain saturated hydrocarbon with the formula C21H44.
6Z-Heneicosen-11-ol: An aliphatic alcohol similar to 6-Heneicosyn-11-ol but with a different structural configuration.
Uniqueness: this compound is unique due to its specific structural properties and the range of reactions it can undergo. Its applications in various fields, including chemistry, biology, and industry, highlight its versatility and importance .
Propriétés
Numéro CAS |
54844-70-1 |
|---|---|
Formule moléculaire |
C21H40O |
Poids moléculaire |
308.5 g/mol |
Nom IUPAC |
henicos-6-yn-11-ol |
InChI |
InChI=1S/C21H40O/c1-3-5-7-9-11-13-15-17-19-21(22)20-18-16-14-12-10-8-6-4-2/h21-22H,3-11,13,15-20H2,1-2H3 |
Clé InChI |
HECWPVHRDCLCDV-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCC(CCCC#CCCCCC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


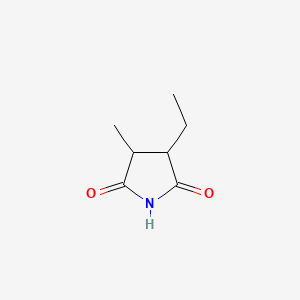
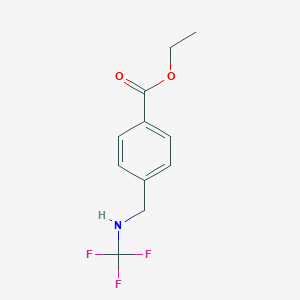
![7-Methyl-1,7-diazaspiro[3.5]nonan-2-one](/img/structure/B13958172.png)
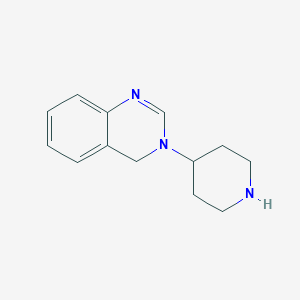
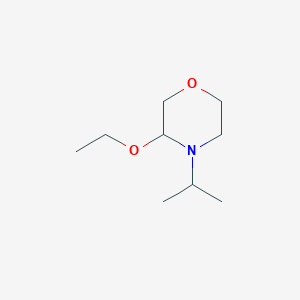

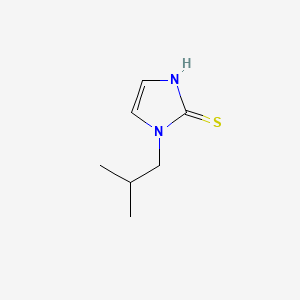

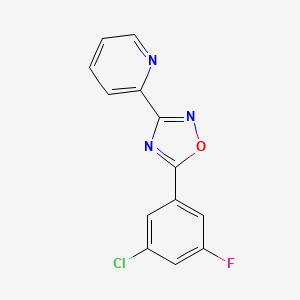

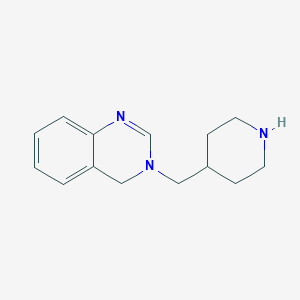
![5-[(Methylsulfanyl)methyl]-3-oxo-2,3-dihydro-1,2-oxazole-4-carbonyl chloride](/img/structure/B13958231.png)
